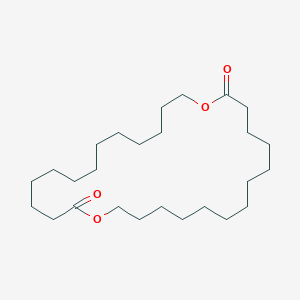
1,15-Dioxacyclooctacosane-2,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,15-Dioxacyclooctacosane-2,16-dione is a chemical compound with the molecular formula C28H52O4
準備方法
The synthesis of 1,15-dioxacyclooctacosane-2,16-dione typically involves the cyclization of long-chain diols with appropriate reagents. One common method includes the use of a diacid chloride and a diol under high-dilution conditions to promote the formation of the large ring structure. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and concentration of reactants .
化学反応の分析
1,15-Dioxacyclooctacosane-2,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce diols .
科学的研究の応用
1,15-Dioxacyclooctacosane-2,16-dione has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of large ring lactones and their reactivity.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of polymers and other materials with unique properties
作用機序
The mechanism by which 1,15-dioxacyclooctacosane-2,16-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s large ring structure allows it to form stable complexes with other molecules, potentially enhancing its biological activity .
類似化合物との比較
1,15-Dioxacyclooctacosane-2,16-dione can be compared to other large ring lactones, such as:
1,16-Dioxacyclotriacontane-2,17-dione: Similar in structure but with a larger ring size.
1,14-Dioxacycloheptacosane-2,15-dione: Slightly smaller ring size, leading to different reactivity and properties.
1,13-Dioxacyclohexacosane-2,14-dione: Even smaller ring size, with distinct chemical behavior
The uniqueness of this compound lies in its specific ring size and the balance between flexibility and stability, making it suitable for various applications.
特性
CAS番号 |
53379-07-0 |
|---|---|
分子式 |
C26H48O4 |
分子量 |
424.7 g/mol |
IUPAC名 |
1,15-dioxacyclooctacosane-2,16-dione |
InChI |
InChI=1S/C26H48O4/c27-25-21-17-13-9-5-1-3-7-11-15-19-23-29-26(28)22-18-14-10-6-2-4-8-12-16-20-24-30-25/h1-24H2 |
InChIキー |
ZQVLJIKVUGQKDI-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCOC(=O)CCCCCCCCCCCCOC(=O)CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


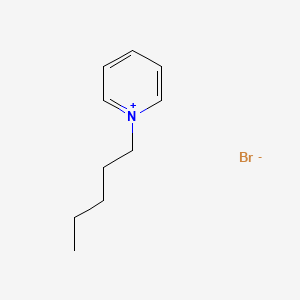
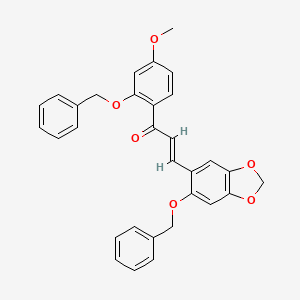
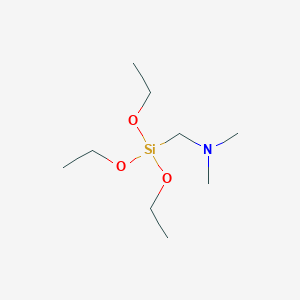
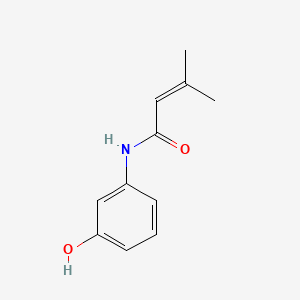
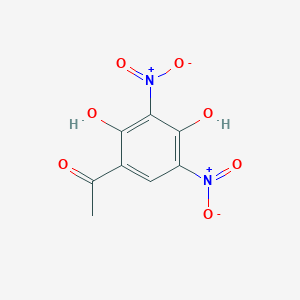
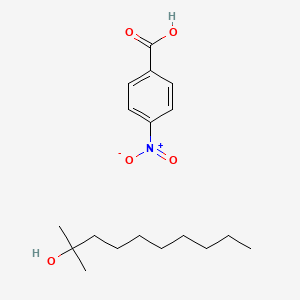

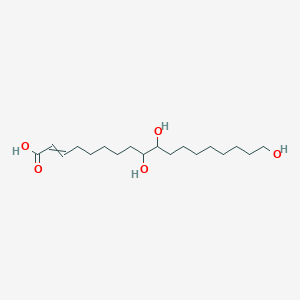
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
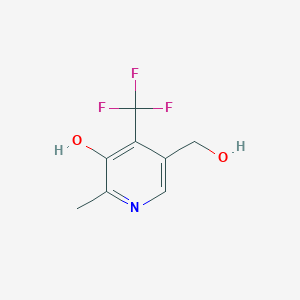
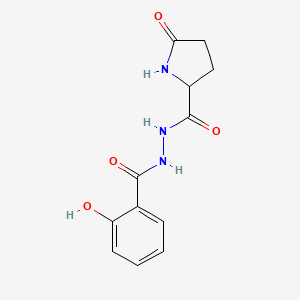
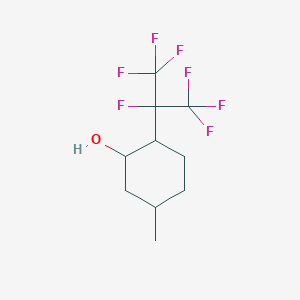
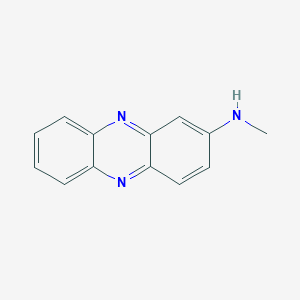
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
